2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

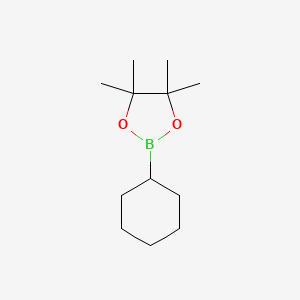

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 87100-15-0) is a boronic ester derivative characterized by a cyclohexyl substituent attached to the boron atom of the 1,3,2-dioxaborolane ring. Its molecular formula is C₁₂H₂₃BO₂, with a molecular weight of 210.12 g/mol. The compound is a colorless liquid at room temperature and is commercially available with a purity ≥97% (GC/T) .

Synthesis:

The compound is synthesized via catalytic hydrogenation of 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane using 1 mol% Rh/C under ambient conditions. This method yields the product in 99% efficiency as a clear oil, confirmed by NMR spectroscopy (¹H, ¹³C, ¹¹B) matching literature data .

Eigenschaften

IUPAC Name |

2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEVCDGYTKLNMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394853 | |

| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87100-15-0 | |

| Record name | 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Esterification of Cyclohexylboronic Acid with Pinacol

- Reaction: Cyclohexylboronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) to form the cyclic boronate ester.

- Conditions: The reaction is generally carried out under anhydrous conditions, often in an inert atmosphere such as argon or nitrogen to avoid moisture.

- Dehydrating Agent: A dehydrating agent may be employed to drive the esterification forward by removing water formed during the reaction.

- Temperature: Ambient to slightly elevated temperatures are used to optimize reaction rates without decomposing sensitive intermediates.

- Purification: The product is purified by standard organic techniques such as filtration, washing, and distillation or recrystallization.

Industrial Scale Production

- Industrial methods mirror laboratory synthesis but are scaled up with process optimizations.

- Continuous flow reactors may be used to improve reaction control and throughput.

- Advanced purification techniques, including chromatography and crystallization, ensure product purity meets industrial standards.

- Emphasis is placed on maximizing yield and minimizing by-products.

Reaction Mechanisms and Catalysis

- The esterification involves nucleophilic attack of the boronic acid hydroxyl groups on the diol hydroxyl groups, forming the dioxaborolane ring.

- In some related organoboron syntheses, palladium or other transition metal catalysts facilitate substitution or hydroboration reactions, although the direct preparation of this compound primarily relies on esterification without catalysts.

- Hydroboration of alkenes or alkynes with boron reagents related to this compound can be catalyzed by transition metals, but this is a downstream application rather than a preparation step.

Detailed Research Findings and Data

| Parameter | Details |

|---|---|

| Starting Materials | Cyclohexylboronic acid, pinacol, dehydrating agent (e.g., molecular sieves or anhydrous MgSO4) |

| Solvent | Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF) |

| Atmosphere | Argon or nitrogen to exclude moisture |

| Temperature Range | Room temperature to 50 °C |

| Reaction Time | Several hours to overnight (typically 12-16 hours) |

| Yield | Typically high (>80%) under optimized conditions |

| Purification Techniques | Filtration, solvent removal, recrystallization or distillation |

Example Procedure Summary (Adapted from Literature)

- Dry cyclohexylboronic acid is dissolved in anhydrous dichloromethane under argon.

- Pinacol is added stoichiometrically (slight excess to ensure complete conversion).

- A dehydrating agent such as anhydrous magnesium sulfate is introduced to absorb water.

- The mixture is stirred at room temperature for 12-16 hours.

- The reaction mixture is filtered to remove drying agents and concentrated under reduced pressure.

- The crude product is purified by recrystallization or chromatography.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Scale | Notes |

|---|---|---|---|---|

| Direct esterification | Cyclohexylboronic acid, pinacol | Anhydrous solvent, inert atmosphere, dehydrating agent | Lab scale | High yield, straightforward procedure |

| Industrial continuous flow | Same as above | Optimized temperature, continuous flow reactor | Industrial scale | Enhanced control and purity |

| Catalytic substitutions (related) | Palladium catalysts, boron reagents | Various, depending on reaction | Specialized synthesis | Used for functionalization, not primary synthesis |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHBO

- Molecular Weight : 210.12 g/mol

- CAS Number : 87100-15-0

- Physical State : Colorless to almost colorless liquid

- Purity : >97% (GC)

Applications in Organic Synthesis

1. Hydroboration Reactions

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a hydroborating agent in the hydroboration of alkenes and alkynes. This reaction allows for the selective addition of boron across carbon-carbon double or triple bonds, facilitating the formation of organoboron compounds that can be further functionalized into alcohols or other derivatives through oxidation.

Case Study: Hydroboration of Unsaturated Bonds

In a study published in the Journal of the American Chemical Society, researchers demonstrated the efficacy of using this compound for the hydroboration of various unsaturated hydrocarbons. The resulting organoboron intermediates were shown to be useful for subsequent transformations into alcohols and amines .

Applications in Catalysis

2. Catalytic Reactions

The compound has been utilized as a catalyst or co-catalyst in several reactions involving carbon dioxide fixation and the synthesis of various organic compounds. Its unique structure allows it to stabilize transition states and lower activation energies.

Case Study: Carbon Dioxide Hydroboration

A notable application was reported where this compound was used in aluminum-hydride-catalyzed hydroboration of carbon dioxide. This reaction produced valuable boronates that serve as precursors for further chemical transformations .

Material Science Applications

3. Polymer Chemistry

In polymer chemistry, this compound has been explored for its potential to act as a cross-linking agent or additive in the synthesis of boron-containing polymers. These materials exhibit enhanced thermal stability and mechanical properties due to the presence of boron.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. This reactivity is facilitated by the presence of the boron atom, which can coordinate with various substrates, enabling a wide range of chemical transformations. The compound’s molecular structure allows it to participate in catalytic cycles, particularly in the presence of palladium and other transition metals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural analogs of 2-cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting differences in substituents, synthesis, and applications:

Reactivity and Selectivity Trends

- Steric Effects : The cyclohexyl group in this compound introduces significant steric hindrance compared to smaller substituents (e.g., phenyl or methyl). This can reduce reactivity in cross-coupling reactions but enhance selectivity in C-H borylation by preventing undesired side reactions .

- Electronic Effects : Electron-withdrawing groups (e.g., dichloro-dimethoxyphenyl in ) increase electrophilicity at boron, accelerating transmetallation in Suzuki couplings. Conversely, electron-donating groups (e.g., methoxy) may stabilize the boronate intermediate.

- Biological Activity : While 1,3-dioxaborolane derivatives with hydroxyphenyl substituents exhibit antibacterial and antifungal activity (MIC values 4.8–5000 µg/mL) , such data are absent for the cyclohexyl variant, suggesting its primary utility lies in synthetic chemistry.

Biologische Aktivität

2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 87100-15-0) is an organoboron compound with significant applications in organic synthesis and pharmaceutical development. This article explores its biological activity, focusing on its biochemical interactions, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C12H23BO2

- Molecular Weight: 210.12 g/mol

- Physical State: Colorless to almost colorless liquid

Applications in Research

This compound is primarily utilized in:

- Organic Synthesis: Acts as a boron reagent facilitating carbon-boron bond formation.

- Pharmaceutical Development: Used in synthesizing boron-containing drugs that enhance biological activity and selectivity.

- Material Science: Contributes to advanced materials and coatings.

- Environmental Chemistry: Potential applications in pollutant detection due to its reactive nature .

Enzyme Interactions

This compound interacts with various enzymes:

- Palladium and Copper Catalysts: Facilitates the formation of aryl boronates through coupling reactions.

- Kinases and Phosphatases: Modulates phosphorylation states of signaling proteins impacting cellular functions .

Cellular Effects

The compound influences cellular processes by:

- Altering cell signaling pathways.

- Affecting gene expression patterns.

- Exhibiting both enzyme inhibition and activation depending on the reaction context .

At the molecular level, this compound exerts its effects through:

- Covalent Bond Formation: The boron atom forms reversible covalent bonds with nucleophilic sites on enzymes.

- Stability and Degradation: The compound remains stable under standard laboratory conditions but may degrade over time, affecting its biological efficacy .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses: Enhance specific biochemical pathways without significant toxicity.

- High Doses: May lead to adverse effects; thus, careful dosage regulation is essential in experimental settings .

Metabolic Pathways

The metabolic fate of this compound involves:

- Oxidation and Conjugation Reactions: Leading to metabolites that may possess distinct biological activities .

Case Studies

-

Pharmaceutical Synthesis:

In a study focusing on drug development, this compound was utilized in the synthesis of novel anti-cancer agents. The resulting compounds exhibited enhanced potency against specific cancer cell lines compared to traditional boron reagents. -

Environmental Applications:

Research demonstrated its effectiveness in developing sensors for detecting environmental pollutants. The compound's reactivity allowed for selective binding to target analytes, showcasing its potential for environmental monitoring applications .

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Contains a vinyl group; different reactivity profile |

| Cyclohexylboronic Acid Pinacol Ester | Structure | Similar reactivity but lacks the unique steric properties of the dioxaborolane structure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound is typically synthesized via transesterification of pinacolborane (C₆H₁₃BO₂) with cyclohexyl Grignard reagents. Key steps include:

- Reaction Setup : Use anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis of the boronate ester .

- Temperature Control : Maintain temperatures between 0–25°C to avoid side reactions .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product, followed by recrystallization for higher purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹¹B NMR : A singlet peak near δ 30–35 ppm confirms the presence of the dioxaborolane ring .

- ¹H NMR : Peaks at δ 0.8–1.3 ppm (tetramethyl groups) and δ 1.4–2.0 ppm (cyclohexyl protons) are diagnostic .

- IR Spectroscopy : B-O stretching vibrations at 1350–1400 cm⁻¹ validate the boronate structure .

Q. How should researchers handle air- and moisture-sensitive dioxaborolanes?

- Methodology :

- Storage : Use airtight containers under inert gas (e.g., Schlenk flasks) at –20°C to prolong shelf life .

- Safety Protocols : Wear nitrile gloves and safety goggles; avoid skin contact due to potential boronate toxicity .

Advanced Research Questions

Q. How do steric effects of the cyclohexyl group influence cross-coupling reactivity?

- Methodology :

- Comparative Studies : Replace the cyclohexyl group with smaller substituents (e.g., phenyl or methyl) and measure reaction rates in Suzuki-Miyaura couplings. Slower kinetics indicate steric hindrance .

- DFT Calculations : Use Gaussian or ORCA software to model transition states and quantify steric bulk using %VBur values .

Q. What are the challenges in stabilizing this compound under acidic or basic conditions?

- Methodology :

- pH Stability Tests : Expose the compound to buffered solutions (pH 1–14) and monitor decomposition via ¹¹B NMR. Hydrolysis occurs rapidly at pH < 3 or > 10, forming boric acid derivatives .

- Kinetic Analysis : Fit degradation data to first-order kinetics to determine half-life (t₁/₂) under varying conditions .

Q. How can computational modeling predict electronic properties for catalytic applications?

- Methodology :

- Basis Sets : Apply B3LYP/6-311+G(d,p) for geometry optimization and natural bond orbital (NBO) analysis to assess boron’s electrophilicity .

- Solvent Effects : Include implicit solvation models (e.g., SMD) to simulate reaction environments .

Contradictions and Resolutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.